molecular formula C11H20FNO2 B13910877 Tert-butyl (3S)-3-(fluoromethyl)piperidine-1-carboxylate

Tert-butyl (3S)-3-(fluoromethyl)piperidine-1-carboxylate

Cat. No.: B13910877
M. Wt: 217.28 g/mol
InChI Key: WVPOYHXYOTZWPR-SECBINFHSA-N
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Description

Tert-butyl (3S)-3-(fluoromethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group and a fluoromethyl substituent on the piperidine ring

Properties

Molecular Formula

C11H20FNO2

Molecular Weight

217.28 g/mol

IUPAC Name

tert-butyl (3S)-3-(fluoromethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3/t9-/m1/s1

InChI Key

WVPOYHXYOTZWPR-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CF

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CF

Origin of Product

United States

Preparation Methods

Preparation Methods of Tert-butyl (3S)-3-(fluoromethyl)piperidine-1-carboxylate

General Synthetic Strategy

The synthesis of this compound generally involves the functionalization of a suitably protected piperidine scaffold, often starting from (S)-3-hydroxypiperidine-1-carboxylate derivatives. The key step is the introduction of the fluoromethyl group at the 3-position, typically achieved via nucleophilic substitution or fluorination of a suitable leaving group precursor.

Stepwise Preparation Overview

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 (S)-3-Hydroxypiperidine-1-carboxylate (N-Boc protected) Protection with tert-butoxycarbonyl (Boc) group if not already protected (S)-N-Boc-3-hydroxypiperidine High Standard protection step to stabilize amine
2 (S)-N-Boc-3-hydroxypiperidine Conversion of hydroxyl to a good leaving group (e.g., mesylate) using methanesulfonyl chloride and triethylamine in toluene at 0–5 °C (S)-tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate ~90 Mesylation step essential for substitution
3 (S)-tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate Nucleophilic substitution with a fluoromethyl nucleophile (e.g., fluoromethyl anion source or fluoromethyl reagent) This compound Variable Fluorination step; conditions depend on fluorinating agent

Detailed Synthetic Procedure

Protection of Piperidine Nitrogen

The piperidine nitrogen is protected by introducing a tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent steps. This is typically done by reacting piperidin-3-ol with di-tert-butyl dicarbonate in the presence of a base.

Formation of the Leaving Group

The hydroxyl group at the 3-position is converted into a better leaving group, commonly a mesylate (methylsulfonate ester), by reaction with methanesulfonyl chloride and triethylamine in anhydrous toluene at low temperature (0–5 °C). This reaction proceeds with high yield (~90%) and is monitored by thin-layer chromatography (TLC) to confirm completion.

Introduction of the Fluoromethyl Group

The mesylate intermediate undergoes nucleophilic substitution with a fluoromethyl source. Common fluorinating agents include:

  • Fluoromethyltrimethylammonium salts
  • Fluoromethyl lithium or fluoromethyl magnesium reagents
  • Other specialized fluorinating reagents under mild conditions

This step replaces the mesylate group with a fluoromethyl substituent at the 3-position, yielding the target compound this compound.

Research Data and Analysis

Mesylation Reaction Parameters and Yields

Parameter Condition Result
Solvent Toluene Efficient dissolution and reaction medium
Base Triethylamine Neutralizes HCl formed, promotes mesylation
Temperature 0–5 °C Controls reaction rate, prevents side reactions
Reaction Time 1 hour Sufficient for complete conversion
Yield 90% High purity mesylate intermediate

Fluorination Reaction Considerations

  • Reaction temperature varies depending on fluorinating agent; often performed at low to ambient temperature.
  • Solvent choice (e.g., dichloromethane, THF) affects nucleophilicity and reaction rate.
  • Fluorination yields can vary; optimization needed for scale-up.

Comparative Synthesis Routes

While direct literature on this compound is limited, analogous synthetic routes for related piperidine derivatives provide insights:

Compound Key Synthetic Step Fluoromethyl Introduction Method Reference
(S)-tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate Mesylation of 3-hydroxy group Nucleophilic substitution with fluoromethyl reagent
tert-Butyl (3S)-3-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate Acylation with trifluoroacetyl chloride Direct acylation, not fluoromethylation
(R)-3-phenylpiperidine derivatives Grignard addition and protecting group manipulation Not fluoromethyl, but similar protecting strategies

Notes on Purification and Characterization

  • Purification of intermediates and final product is commonly performed by silica gel column chromatography.
  • Characterization includes mass spectrometry (MS-ESI), nuclear magnetic resonance (NMR), and thin-layer chromatography (TLC).
  • Typical MS data for intermediates show expected molecular ion peaks confirming structure.

Summary Table of Preparation Steps

Step No. Reaction Reagents/Conditions Product Yield (%) Key Notes
1 Boc protection Di-tert-butyl dicarbonate, base N-Boc-3-hydroxypiperidine High Protects amine
2 Mesylation Methanesulfonyl chloride, triethylamine, toluene, 0–5 °C (S)-tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate ~90 Good leaving group formation
3 Fluorination Fluoromethyl nucleophile, suitable solvent This compound Variable Key fluoromethyl introduction

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-(fluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl (3S)-3-(fluoromethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its use as a building block for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-(fluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The tert-butyl ester group can also influence the compound’s pharmacokinetic properties, such as its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(chloromethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl (3S)-3-(fluoromethyl)piperidine-1-carboxylate is unique due to the presence of the fluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to target proteins, making it a valuable compound for research and development.

Biological Activity

Tert-butyl (3S)-3-(fluoromethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications and biological activities. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H20FNO2C_{11}H_{20}FNO_2, with a molecular weight of approximately 233.28 g/mol. The compound features a piperidine ring substituted with a fluoromethyl group and a tert-butyl ester, which influences its biological interactions.

PropertyValue
Molecular FormulaC₁₁H₂₀FNO₂
Molecular Weight233.28 g/mol
Functional GroupsPiperidine, Fluoromethyl, Carboxylate
SolubilityModerate

The mechanism of action for this compound involves its interaction with specific biological targets including enzymes and receptors. The fluoromethyl group enhances lipophilicity and metabolic stability, allowing for better interaction with biological membranes and targets. The tert-butyl ester can undergo hydrolysis to release the active carboxylic acid form, which can then interact with various biomolecules, modulating biochemical pathways.

  • Enzyme Interaction : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, it may inhibit enzymes related to neurotransmitter uptake or metabolic regulation.
  • Receptor Binding : It may also act on specific receptors, influencing cellular signaling pathways that are critical in various physiological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have suggested that similar piperidine derivatives can induce apoptosis in cancer cells. For example, compounds derived from piperidine structures have shown cytotoxic effects in tumor cell lines such as FaDu hypopharyngeal carcinoma cells .
  • Neuropharmacological Effects : The compound may influence neurotransmitter systems due to its structural similarities with known neuroactive agents, potentially impacting conditions like anxiety or depression through modulation of receptor activity.

Case Studies

Several studies have examined the biological effects of similar compounds or derivatives:

  • Cytotoxicity in Cancer Models :
    • A study demonstrated that piperidine derivatives could enhance cytotoxicity against cancer cells compared to standard treatments like bleomycin . This suggests that modifications such as fluoromethyl substitution can improve therapeutic efficacy.
  • Receptor Interaction Studies :
    • Research on similar piperidine compounds indicated their role as ligands for muscarinic acetylcholine receptors (M3R), which are implicated in cancer progression . This highlights the potential for targeting specific receptor pathways using compounds like this compound.

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Starting Materials : Common precursors include commercially available piperidine derivatives.
  • Reagents : Fluoromethylation reactions are often conducted using reagents like trifluoromethyl sulfone or fluorinated alkyl halides.
  • Final Product Isolation : The final product is purified through standard organic chemistry techniques such as recrystallization or chromatography.

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